1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC9679518
Molecular Formula: C17H19BrN2O3
Molecular Weight: 379.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19BrN2O3 |
|---|---|
| Molecular Weight | 379.2 g/mol |
| IUPAC Name | 1-[3-(4-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H19BrN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23) |
| Standard InChI Key | KBTALULTPBGWAH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O |
| Canonical SMILES | C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O |
Introduction
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a complex organic compound that combines an indole moiety with a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and pharmacological properties. The presence of a bromine atom in the indole structure may enhance its reactivity and biological activity.
Synthesis
The synthesis of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves several steps, starting from readily available precursors such as bromoindole and piperidine derivatives. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Chemical Reactivity
This compound can participate in various chemical reactions typical for compounds containing amines, carboxylic acids, and aromatic systems. Potential reactions include:
-
Amidation: Formation of amide bonds with other carboxylic acids or amines.
-
Esterification: Conversion of the carboxylic acid group into esters.
-
Aromatic Substitution: Substitution reactions on the indole ring.
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
Biological Activities and Applications
Research indicates that compounds similar to 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid exhibit various biological activities, including potential therapeutic applications. Interaction studies with biological targets are crucial for understanding the compound's mechanism of action and therapeutic potential.
| Biological Activity | Potential Applications |
|---|---|
| Interaction with Biological Targets | Drug Discovery, Medicinal Chemistry |
| Potential Therapeutic Effects | Treatment of Various Diseases |
Comparison with Similar Compounds
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid shares structural features with other indole derivatives but is distinguished by its unique combination of indole and piperidine moieties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Hydroxyindole | Indole ring with hydroxyl group | Simpler structure, lower molecular weight |
| Indomethacin | Indole derivative with anti-inflammatory properties | Known clinical use, different mechanism |
| Piperine | Alkaloid from black pepper, similar piperidine structure | Natural product, distinct biological activities |
| Ethyl 4-[3-(5-bromoindol-1-yl)propanamido]piperidine | Contains both indole and piperidine moieties | Investigated for antiviral properties |
These comparisons highlight the unique combination of indole and piperidine structures in 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid, potentially leading to unique biological activities not observed in simpler analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume